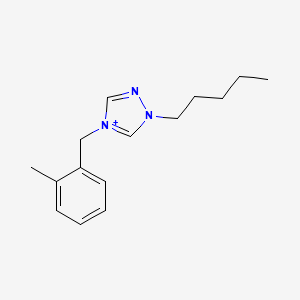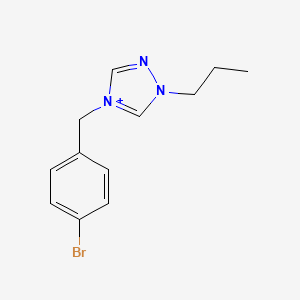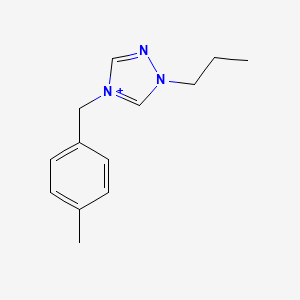
BileSaltForBacteriology
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bile salts are a group of surface-active steroid compounds that play a crucial role in the digestion and absorption of lipids in the intestines of vertebrates. They are synthesized in the liver from cholesterol and are secreted into the bile, which is stored in the gallbladder and released into the small intestine. Bile salts are essential for the emulsification and solubilization of dietary fats, facilitating their digestion and absorption. In bacteriology, bile salts are used as selective agents in culture media to isolate and identify pathogenic bacteria, particularly those from the gastrointestinal tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bile salts, such as sodium deoxycholate and sodium taurocholate, can be synthesized by dissolving the respective bile acids in sterile distilled water. For example, to prepare a 2% sodium deoxycholate solution, 2 grams of sodium deoxycholate are dissolved in 100 milliliters of sterile distilled water . The solution is then dispensed in small amounts to minimize contamination and stored at temperatures between 15 to 30 degrees Celsius .
Industrial Production Methods
Industrial production of bile salts involves the extraction of bile acids from animal sources, such as ox bile. The bile is purified under controlled conditions to obtain the desired bile acids, which are then converted into their sodium salts. These bile salts are used in various bacteriological culture media to inhibit the growth of non-target organisms and selectively isolate pathogenic bacteria .
Análisis De Reacciones Químicas
Types of Reactions
Bile salts undergo several types of chemical reactions, including:
Oxidation and Reduction: Bile acids can undergo oxidation and reduction reactions, leading to the formation of secondary bile acids, such as deoxycholic acid and lithocholic acid.
Common Reagents and Conditions
Sodium deoxycholate: Used in bile solubility tests to lyse bacterial cells by lowering the surface tension at the medium-membrane interface.
Sodium taurocholate: Another bile salt used in similar applications.
Major Products Formed
Deoxycholic acid: Formed from the oxidation of cholic acid.
Lithocholic acid: Formed from the reduction of chenodeoxycholic acid.
Aplicaciones Científicas De Investigación
Bile salts have a wide range of scientific research applications, including:
Antimicrobial Activity: Bile salts exhibit potent antimicrobial properties and are used to inhibit the growth of pathogenic bacteria in the gastrointestinal tract.
Biofilm Inhibition: Bile salts, such as taurocholic acid and ursodeoxycholic acid, have been shown to inhibit biofilm formation and cell growth in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus.
Probiotic Research: Bile salts are used to study the tolerance and survival of probiotic bacteria in the gastrointestinal tract.
Drug Delivery: Bile salts are used as carriers in drug delivery systems to enhance the solubility and absorption of poorly soluble drugs.
Mecanismo De Acción
Bile salts exert their effects through several mechanisms:
Comparación Con Compuestos Similares
Bile salts are similar to bile acids, which are their unconjugated forms. Some similar compounds include:
Cholic acid: A primary bile acid that can be converted into deoxycholic acid through bacterial action.
Chenodeoxycholic acid: Another primary bile acid that can be reduced to lithocholic acid.
Taurocholic acid: A conjugated bile salt with taurine, used in biofilm inhibition studies.
Ursodeoxycholic acid: A secondary bile acid with potent biofilm inhibitory properties.
Bile salts are unique in their ability to selectively inhibit the growth of non-target organisms in bacteriological culture media, making them invaluable tools in microbiological research and diagnostics .
Propiedades
Número CAS |
15-25-4 |
|---|---|
Fórmula molecular |
C5H14N2O |
Peso molecular |
0 |
Sinónimos |
BileSaltForBacteriology |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














